Butyl 6-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
Butyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines a quinoline core with a butyl ester group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Butyl 6-methyl-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of butyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cytotoxic effects. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active quinoline derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylquinoline-4-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
6-Methyl-2-phenyl-4-quinolinecarboxylic acid: The carboxylic acid precursor used in the synthesis of butyl 6-methyl-2-phenylquinoline-4-carboxylate.
Uniqueness
This compound is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl ester and carboxylic acid counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
butyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-4-12-24-21(23)18-14-20(16-8-6-5-7-9-16)22-19-11-10-15(2)13-17(18)19/h5-11,13-14H,3-4,12H2,1-2H3 |
InChI Key |
PQLSAGSKLOVHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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